(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone
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Overview
Description
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone is a hybrid molecule featuring structural motifs from isoquinoline, pyrazole, and thiophene. This unique combination of heterocyclic structures endows the compound with potential biological and chemical properties, making it a valuable subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone typically begins with the formation of its core structures:
Isoquinoline Derivative: : Synthesis starts with an isoquinoline precursor, often through a Pictet-Spengler reaction involving a substituted phenethylamine and an aldehyde under acidic conditions.
Pyrazole Formation: : The pyrazole ring can be synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Coupling and Functional Group Incorporation: : The thiophene moiety is then introduced via a coupling reaction, such as a Suzuki or Stille coupling, which uses palladium catalysts under inert conditions. Final steps involve functional group modifications to incorporate the methanone group, usually through oxidation reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production would likely involve optimizing reaction conditions to improve yield and reduce costs. Continuous flow chemistry and catalytic processes could be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at its methanone group, potentially forming carboxylic acid derivatives.
Reduction: : The isoquinoline and pyrazole rings can be targets for reduction, potentially altering their electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or Jones reagent.
Reduction: : Employing reagents such as lithium aluminum hydride or hydrogenation over palladium.
Substitution: : Utilizing reagents like bromine for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: : Carboxylic acids, aldehydes, or ketones depending on the degree of oxidation.
Reduction: : Alcohols or amines, depending on the functional groups reduced.
Substitution: : Various substituted derivatives, depending on the functional groups introduced.
Scientific Research Applications
Chemistry
Catalysis: : The compound can serve as a ligand in coordination chemistry, potentially influencing catalytic activity.
Material Science: : Its structural motifs can be explored for designing new organic materials with specific electronic properties.
Biology
Enzyme Inhibition: : Potentially acts as an inhibitor for certain enzymes, offering pathways for drug development.
Antimicrobial Activity: : Its heterocyclic structure might exhibit antibacterial or antifungal properties.
Medicine
Drug Development: : As a lead compound for developing new therapeutics targeting specific biological pathways.
Industry
Dyes and Pigments:
Organic Electronics: : Could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : Specific enzymes or receptors that the compound binds to or inhibits.
Pathways Involved: : Inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of microbial cell walls.
Comparison with Similar Compounds
Unique Features
Combines isoquinoline, pyrazole, and thiophene rings, offering a unique set of electronic and steric properties.
Methanone group provides additional reactive sites for functionalization.
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(5-(phenyl)-1H-pyrazol-3-yl)methanone: : Similar, but with a phenyl ring instead of a thiophene ring.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(3-(thiophen-2-yl)-1H-indol-5-yl)methanone: : Incorporates an indole ring, modifying its biological activity.
Feel free to dive deeper into any of these sections. This compound holds plenty of scientific curiosity!
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-8-12-5-6-22(11-13(12)9-17(16)25-2)19(23)15-10-14(20-21-15)18-4-3-7-26-18/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYEUZLJVTPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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